molecular formula C22H13ClFN3O5 B2848739 N-(3-chloro-4-fluorophenyl)-3-(4-nitrobenzamido)benzofuran-2-carboxamide CAS No. 888466-26-0

N-(3-chloro-4-fluorophenyl)-3-(4-nitrobenzamido)benzofuran-2-carboxamide

Número de catálogo B2848739
Número CAS: 888466-26-0
Peso molecular: 453.81
Clave InChI: OWGLXHVGAZNMOP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(3-chloro-4-fluorophenyl)-3-(4-nitrobenzamido)benzofuran-2-carboxamide, also known as CFTRinh-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a chloride channel that plays a critical role in the regulation of ion and fluid transport across epithelial membranes in various organs, including the lungs, pancreas, and sweat glands. Mutations in the CFTR gene lead to the development of cystic fibrosis (CF), a life-threatening genetic disease that affects approximately 70,000 people worldwide. CFTRinh-172 has been widely used as a research tool to investigate the function and regulation of CFTR, as well as to develop new therapeutic strategies for CF.

Mecanismo De Acción

N-(3-chloro-4-fluorophenyl)-3-(4-nitrobenzamido)benzofuran-2-carboxamide acts as a non-competitive inhibitor of CFTR by binding to a site on the protein that is distinct from the ATP-binding site. This results in the inhibition of CFTR-mediated chloride currents and the reduction of ion and fluid transport across epithelial membranes. N-(3-chloro-4-fluorophenyl)-3-(4-nitrobenzamido)benzofuran-2-carboxamide has been shown to be highly selective for CFTR, with no significant effects on other ion channels or transporters.
Biochemical and Physiological Effects:
N-(3-chloro-4-fluorophenyl)-3-(4-nitrobenzamido)benzofuran-2-carboxamide has been shown to have a number of biochemical and physiological effects on CFTR function. In vitro studies have demonstrated that N-(3-chloro-4-fluorophenyl)-3-(4-nitrobenzamido)benzofuran-2-carboxamide can block CFTR-mediated chloride currents in a dose-dependent manner, with an IC50 value of approximately 300 nM. N-(3-chloro-4-fluorophenyl)-3-(4-nitrobenzamido)benzofuran-2-carboxamide has also been shown to reduce the stability of CFTR at the cell surface and to increase its turnover rate. In vivo studies have demonstrated that N-(3-chloro-4-fluorophenyl)-3-(4-nitrobenzamido)benzofuran-2-carboxamide can reduce the severity of CF lung disease in animal models by inhibiting CFTR-mediated ion and fluid transport and reducing airway inflammation.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-(3-chloro-4-fluorophenyl)-3-(4-nitrobenzamido)benzofuran-2-carboxamide has several advantages for lab experiments. It is a highly selective inhibitor of CFTR and has been extensively validated as a research tool in both in vitro and in vivo studies. It is also relatively easy to synthesize and has a long shelf life. However, N-(3-chloro-4-fluorophenyl)-3-(4-nitrobenzamido)benzofuran-2-carboxamide has some limitations. It is a small molecule inhibitor that may not fully recapitulate the effects of CFTR mutations in CF patients. It also has limited solubility in aqueous solutions, which can make it difficult to use in some experimental systems.

Direcciones Futuras

There are several future directions for research on N-(3-chloro-4-fluorophenyl)-3-(4-nitrobenzamido)benzofuran-2-carboxamide. One area of interest is the development of new CF therapies based on CFTR inhibition. N-(3-chloro-4-fluorophenyl)-3-(4-nitrobenzamido)benzofuran-2-carboxamide has been shown to be effective in reducing CF lung disease in animal models, but its potential as a clinical therapy has not yet been fully explored. Another area of interest is the development of new CFTR inhibitors that are more potent and selective than N-(3-chloro-4-fluorophenyl)-3-(4-nitrobenzamido)benzofuran-2-carboxamide. These inhibitors could be used to target specific CFTR mutations and to overcome the limitations of current CF therapies. Finally, further research is needed to understand the molecular mechanisms underlying CFTR inhibition by N-(3-chloro-4-fluorophenyl)-3-(4-nitrobenzamido)benzofuran-2-carboxamide and to identify new targets for CF therapy.

Métodos De Síntesis

N-(3-chloro-4-fluorophenyl)-3-(4-nitrobenzamido)benzofuran-2-carboxamide was first synthesized by Van Goor et al. in 2006 using a multi-step synthetic route. The key intermediate, 3-(4-nitrobenzamido)benzofuran-2-carboxylic acid, was prepared by the reaction of 3-aminobenzoic acid with 4-nitrobenzoyl chloride in the presence of triethylamine and 1,3-dimethyl-2-imidazolidinone. The acid was then coupled with 3-(3-chloro-4-fluorophenyl)propionyl chloride in the presence of N,N-diisopropylethylamine and 4-(dimethylamino)pyridine to give N-(3-chloro-4-fluorophenyl)-3-(4-nitrobenzamido)benzofuran-2-carboxamide in 14% overall yield.

Aplicaciones Científicas De Investigación

N-(3-chloro-4-fluorophenyl)-3-(4-nitrobenzamido)benzofuran-2-carboxamide has been used extensively in both in vitro and in vivo studies to investigate the function and regulation of CFTR. In vitro, N-(3-chloro-4-fluorophenyl)-3-(4-nitrobenzamido)benzofuran-2-carboxamide has been used to block CFTR-mediated chloride currents in various cell types, including airway epithelial cells, pancreatic duct cells, and sweat gland cells. This has allowed researchers to study the role of CFTR in ion and fluid transport, as well as to identify new targets for CF therapy. In vivo, N-(3-chloro-4-fluorophenyl)-3-(4-nitrobenzamido)benzofuran-2-carboxamide has been used to inhibit CFTR function in animal models of CF, such as mice and pigs. This has provided valuable insights into the pathophysiology of CF and has helped to identify new therapeutic approaches for the disease.

Propiedades

IUPAC Name

N-(3-chloro-4-fluorophenyl)-3-[(4-nitrobenzoyl)amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13ClFN3O5/c23-16-11-13(7-10-17(16)24)25-22(29)20-19(15-3-1-2-4-18(15)32-20)26-21(28)12-5-8-14(9-6-12)27(30)31/h1-11H,(H,25,29)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWGLXHVGAZNMOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC(=C(C=C3)F)Cl)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13ClFN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.